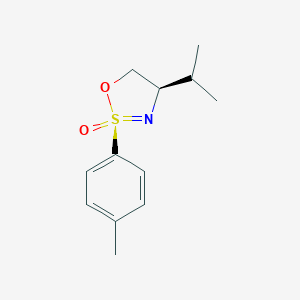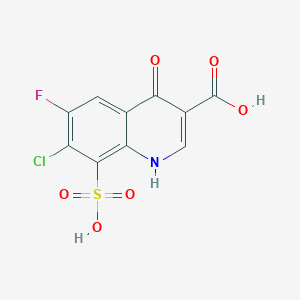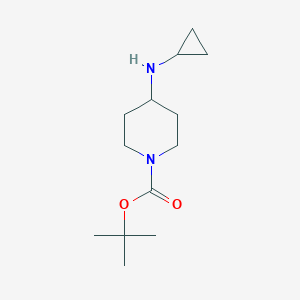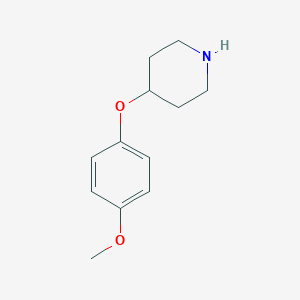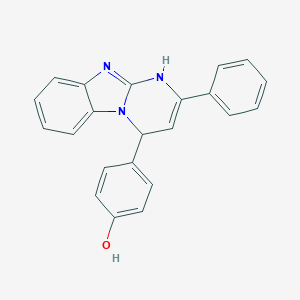
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic.
Biochemische Und Physiologische Effekte
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound exhibits potent antitumor activity, anti-inflammatory properties, and antioxidant effects. Additionally, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- in lab experiments include its high potency, selectivity, and specificity. Additionally, this compound can be synthesized in high purity and yield, making it suitable for various research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-. One potential direction is the development of new cancer therapies based on this compound. Additionally, this compound has shown potential in the treatment of various inflammatory and neurodegenerative disorders, making it a promising candidate for the development of new treatments for these diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Synthesemethoden
The synthesis of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has shown great potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
CAS-Nummer |
169132-77-8 |
|---|---|
Produktname |
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- |
Molekularformel |
C22H17N3O |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-(2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenol |
InChI |
InChI=1S/C22H17N3O/c26-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)24-22-23-18-8-4-5-9-20(18)25(21)22/h1-14,21,26H,(H,23,24) |
InChI-Schlüssel |
BKZJRVQULOTRJT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4NC3=N2)C5=CC=C(C=C5)O |
SMILES |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O |
Andere CAS-Nummern |
171088-82-7 |
Synonyme |
4-(2-Phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



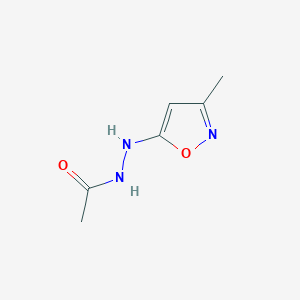
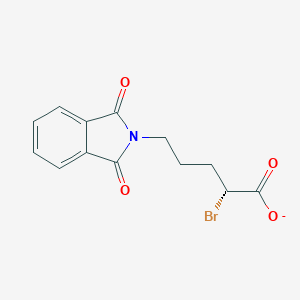
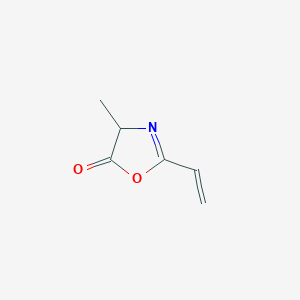
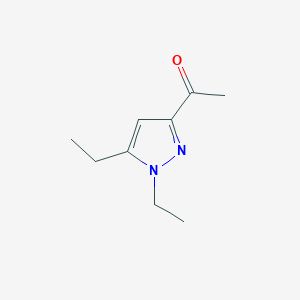

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)




